Boc-D-Met-Gly-OH CAS number and molecular weight
Boc-D-Met-Gly-OH CAS number and molecular weight
Physicochemical Profile, Synthetic Methodology, and Applications in Peptidomimetics
Executive Summary
Boc-D-Met-Gly-OH (N-tert-Butoxycarbonyl-D-methionyl-glycine) is a specialized dipeptide intermediate used critically in the synthesis of metabolically stable peptide therapeutics and protease-resistant probes.[1][2][3] Distinguished by the inclusion of the D-stereoisomer of methionine, this compound confers resistance to enzymatic degradation—a common failure point for L-isomer peptides in vivo. This guide outlines the compound's chemical identity, validated synthesis protocols, and quality control frameworks for researchers in drug discovery and proteomics.
Part 1: Chemical Identity & Physicochemical Properties[4]
The incorporation of the tert-butyloxycarbonyl (Boc) group ensures N-terminal protection, allowing for controlled elongation at the C-terminus or orthogonal deprotection in solid-phase peptide synthesis (SPPS).
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-D-methionyl-glycine |
| CAS Number | 69612-71-1 |
| Molecular Weight | 306.38 g/mol |
| Molecular Formula | |
| Stereochemistry | D-Methionine (R-configuration at |
| MDL Number | MFCD00190812 |
| Appearance | White to off-white powder (Crude forms may appear pinkish) |
| Melting Point | 127 – 131 °C |
| Solubility | Soluble in DMF, DMSO, Methanol, Dichloromethane; sparingly soluble in water.[4][5][6] |
Structural Representation
The molecule consists of a hydrophobic D-methionine side chain (thioether) coupled to a flexible glycine backbone, capped with an acid-labile Boc group.[7]
SMILES: CC(C)(C)OC(=O)NC(=O)NCC(=O)O
Part 2: Synthetic Methodology
The synthesis of Boc-D-Met-Gly-OH is typically achieved via solution-phase coupling to ensure high stereochemical purity and scalability. The following protocol describes a mixed anhydride coupling strategy, preferred for minimizing racemization of the sensitive D-Met residue.
Protocol: Solution-Phase Synthesis via Mixed Anhydride Method
Reagents:
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Boc-D-Met-OH (1.0 eq)
-
Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl) (1.1 eq)
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Isobutyl Chloroformate (IBCF) (1.05 eq)
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N-Methylmorpholine (NMM) (2.1 eq)
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Tetrahydrofuran (THF) (Anhydrous)
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Lithium Hydroxide (LiOH) (For saponification)
Step-by-Step Procedure:
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Activation: Dissolve Boc-D-Met-OH in anhydrous THF at -15°C under nitrogen. Add NMM (1.05 eq) followed by dropwise addition of IBCF. Stir for 15 minutes to form the mixed anhydride intermediate.
-
Coupling: In a separate vessel, neutralize H-Gly-OEt·HCl with NMM (1.05 eq) in DMF/THF. Add this solution to the activated anhydride mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).
-
Work-up: Concentrate the solvent. Dissolve residue in Ethyl Acetate (EtOAc).[5] Wash sequentially with 1N citric acid, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate to yield Boc-D-Met-Gly-OEt .
-
Hydrolysis (Saponification): Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq) at 0°C. Stir until starting material is consumed (approx. 1-2 hours).
-
Isolation: Acidify carefully with 1N HCl to pH 2–3. Extract with EtOAc. Evaporate to obtain Boc-D-Met-Gly-OH .
Visual Workflow (DOT Diagram)
Caption: Step-wise synthetic pathway for Boc-D-Met-Gly-OH via mixed anhydride coupling and ester hydrolysis.
Part 3: Quality Control & Analytics
Ensuring the integrity of Boc-D-Met-Gly-OH is critical, particularly to verify the absence of the L-isomer (Boc-Met-Gly-OH) and the preservation of the Boc group.
QC Decision Tree
Caption: Quality control decision logic ensuring chemical and stereochemical purity.
Analytical Parameters
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HPLC: Column: C18 (4.6 x 250 mm). Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient: 5-95% B over 20 min.
-
Mass Spectrometry (ESI): Expected
Da; Da. -
Chiral Analysis: Essential to distinguish from CAS 2488-15-5 (L-isomer derivatives). Use a Chiralpak AD-H or similar column.
Part 4: Applications in Drug Discovery
1. Protease Resistance
The D-Met residue introduces a non-native stereocenter that prevents recognition by endogenous peptidases (e.g., chymotrypsin, aminopeptidases). This makes Boc-D-Met-Gly-OH an ideal building block for:
-
Peptidomimetics: Creating stable analogs of bioactive peptides (e.g., Enkephalin analogs).
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Oral Delivery: Enhancing the half-life of peptide drugs in the GI tract.
2. "Zipper" Motifs and Linkers
The Glycine residue provides conformational flexibility. When coupled with the bulky, hydrophobic D-Met, this unit can induce specific turn structures (e.g.,
3. Solid Phase Peptide Synthesis (SPPS)
As a pre-formed dipeptide unit, Boc-D-Met-Gly-OH is often used to introduce the D-Met-Gly motif in a single coupling step. This avoids the potential racemization of D-Met that might occur if it were activated and coupled individually as a single amino acid under harsh conditions.
Part 5: Handling and Stability
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Storage: Store at 2–8°C (refrigerated). Keep container tightly sealed.
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Moisture Sensitivity: Hygroscopic. Allow to equilibrate to room temperature before opening to prevent condensation.
-
Stability: Stable for >2 years if stored properly. Avoid prolonged exposure to strong acids (removes Boc) or bases (hydrolyzes peptide bond) unless intended.
-
Safety: Standard PPE (gloves, goggles). May cause respiratory irritation (H335).
References
Sources
- 1. Cas 72732-44-6,(R)-2-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-N-({[(S)-1-benzyl-2-oxo-2-(N'-propionyl-hydrazino)-ethyl]-methyl-carbamoyl}-methyl)-4-methanesulfinyl-butyramide | lookchem [lookchem.com]
- 2. BOC-D-MET-GLY-OH CAS#: 69612-71-1 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BOC-D-ALA-NH2 | 78981-25-6 [chemicalbook.com]
- 6. Boc-gly-gly-gly-OH | C11H19N3O6 | CID 7019030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
